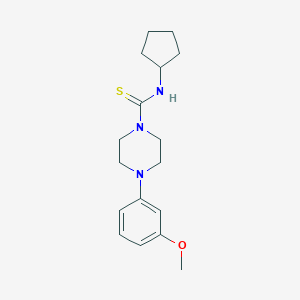

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It is a potent analgesic and has been used in scientific research for its ability to bind to opioid receptors in the brain and spinal cord.

Mecanismo De Acción

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea works by binding to opioid receptors in the brain and spinal cord. It has a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals in the central nervous system.

Biochemical and Physiological Effects:

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been shown to have potent analgesic effects in animal models. It has also been shown to produce sedation and respiratory depression at high doses. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been found to have a similar potency to morphine in animal models and has a shorter duration of action.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the effects of opioids on the central nervous system. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea is also relatively easy to synthesize and can be produced in large quantities. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has several limitations for use in lab experiments. It has a high potential for abuse and dependence, which makes it difficult to use in human studies. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea also has a short duration of action, which limits its usefulness in certain experiments.

Direcciones Futuras

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea. One area of research is the development of new opioid-based medications that have fewer side effects and a lower potential for abuse and dependence. Another area of research is the development of new methods for studying the effects of opioids on the central nervous system. Finally, research is needed to better understand the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea use on the brain and body.

Métodos De Síntesis

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea is synthesized through a multi-step process that involves the use of various chemicals and reagents. The starting material for the synthesis is 4-chloro-2,5-dimethoxybenzaldehyde, which is reacted with 3,3-diphenylpropylamine to form the intermediate product. This intermediate is then reacted with thiourea and a reducing agent to yield the final product, N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea.

Aplicaciones Científicas De Investigación

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has been used in scientific research to study its effects on opioid receptors in the brain and spinal cord. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea has also been used to study the effects of opioids on the central nervous system and to develop new opioid-based medications.

Propiedades

Nombre del producto |

N-(4-chloro-2,5-dimethoxyphenyl)-N'-(3,3-diphenylpropyl)thiourea |

|---|---|

Fórmula molecular |

C24H25ClN2O2S |

Peso molecular |

441 g/mol |

Nombre IUPAC |

1-(4-chloro-2,5-dimethoxyphenyl)-3-(3,3-diphenylpropyl)thiourea |

InChI |

InChI=1S/C24H25ClN2O2S/c1-28-22-16-21(23(29-2)15-20(22)25)27-24(30)26-14-13-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15-16,19H,13-14H2,1-2H3,(H2,26,27,30) |

Clave InChI |

UBNMTCZOZUIUHM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC)Cl |

SMILES canónico |

COC1=CC(=C(C=C1NC(=S)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)

![N-(4-butylphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216363.png)

![4-[({[2-(4-Chlorophenyl)ethyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B216364.png)

![1-Cyclopentyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216365.png)

![4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216375.png)

![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)

![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)